Cas no 121049-91-0 (dimethyl trans-1-benzylazetidine-2,4-dicarboxylate)
dimethyl trans-1-benzylazetidine-2,4-dicarboxylate Chemical and Physical Properties
Names and Identifiers
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- Trans-1-Benzyl-Azetidine-2,4-Dicarboxylic Acid Dimethyl Ester
- Trans-1-Benzyl-Azetidine-2,4-Dicarboxylic Acid Dimethyl Ester(WX618183)
- 2,4-dimethyl (2R,4R)-rel-1-benzylazetidine-2,4-dicarboxylate
- 2,4-Azetidinedicarboxylic acid, 1-(phenylmethyl)-, dimethyl ester, (2R,4R)-rel- (9CI)
- (2R,4R)-dimethyl 1-benzylazetidine-2,4-dicarboxylate
- rel-((2S,4S)-Dimethyl 1-benzylazetidine-2,4-dicarboxylate)
- dimethyl trans-1-benzylazetidine-2,4-dicarboxylate
- SCHEMBL8304211
- trans-Dimethyl1-benzylazetidine-2,4-dicarboxylate
- rac-2,4-dimethyl (2R,4R)-1-benzylazetidine-2,4-dicarboxylate
- trans-Dimethyl 1-benzylazetidine-2,4-dicarboxylate
- 121049-91-0
- W10265
- 2059908-86-8
- EN300-343735
- Dimethyl (2S,4S)-1-benzylazetidine-2,4-dicarboxylate
- CS-0039024
-
- MDL: MFCD28399012
- Inchi: 1S/C14H17NO4/c1-18-13(16)11-8-12(14(17)19-2)15(11)9-10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3/t11-,12-/m1/s1
- InChI Key: COJVYCMOVXNWAM-VXGBXAGGSA-N
- SMILES: N1(CC2=CC=CC=C2)[C@@H](C(OC)=O)C[C@@H]1C(OC)=O
Computed Properties
- Exact Mass: 263.11575802g/mol
- Monoisotopic Mass: 263.11575802g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 316
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 55.8Ų
dimethyl trans-1-benzylazetidine-2,4-dicarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM284797-1g |
trans-Dimethyl 1-benzylazetidine-2,4-dicarboxylate |
121049-91-0 | 95% | 1g |
$842 | 2021-06-09 | |
| ChemScence | CS-0039024-1g |
rel-((2S,4S)-Dimethyl 1-benzylazetidine-2,4-dicarboxylate) |
121049-91-0 | 1g |
$917.0 | 2022-04-28 | ||
| ChemScence | CS-0039024-5g |
rel-((2S,4S)-Dimethyl 1-benzylazetidine-2,4-dicarboxylate) |
121049-91-0 | 5g |
$2752.0 | 2022-04-28 | ||
| Ambeed | A522085-100mg |
trans-Dimethyl 1-benzylazetidine-2,4-dicarboxylate |
121049-91-0 | 95% | 100mg |
$115.0 | 2024-04-25 | |
| Ambeed | A522085-250mg |
trans-Dimethyl 1-benzylazetidine-2,4-dicarboxylate |
121049-91-0 | 95% | 250mg |
$153.0 | 2024-04-25 | |
| Ambeed | A522085-500mg |
trans-Dimethyl 1-benzylazetidine-2,4-dicarboxylate |
121049-91-0 | 95% | 500mg |
$257.0 | 2024-04-25 | |
| Ambeed | A522085-1g |
trans-Dimethyl 1-benzylazetidine-2,4-dicarboxylate |
121049-91-0 | 95% | 1g |
$384.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1020-100mg |
dimethyl trans-1-benzylazetidine-2,4-dicarboxylate |
121049-91-0 | 95% | 100mg |
¥534.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1020-250mg |
dimethyl trans-1-benzylazetidine-2,4-dicarboxylate |
121049-91-0 | 95% | 250mg |
¥713.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1020-500mg |
dimethyl trans-1-benzylazetidine-2,4-dicarboxylate |
121049-91-0 | 95% | 500mg |
¥1194.0 | 2024-04-25 |
dimethyl trans-1-benzylazetidine-2,4-dicarboxylate Suppliers
dimethyl trans-1-benzylazetidine-2,4-dicarboxylate Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on dimethyl trans-1-benzylazetidine-2,4-dicarboxylate
Introduction to Dimethyl trans-1-benzylazetidine-2,4-dicarboxylate (CAS No. 121049-91-0)
Dimethyl trans-1-benzylazetidine-2,4-dicarboxylate, a compound with the chemical identifier CAS No. 121049-91-0, represents a significant advancement in the field of medicinal chemistry and pharmacology. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The unique combination of functional groups within its framework, including the trans-1-benzylazetidine core and the 2,4-dicarboxylate substituents, positions it as a promising candidate for further exploration in drug discovery.
The synthesis and characterization of Dimethyl trans-1-benzylazetidine-2,4-dicarboxylate involve meticulous chemical methodologies that underscore its complexity and the precision required in its production. The presence of the benzyl group at the trans-1 position introduces a steric hindrance that can influence the compound's biological activity and binding affinity to target receptors. Meanwhile, the dicarboxylate groups at the 2 and 4 positions provide additional sites for interaction with biological molecules, making this compound a versatile scaffold for medicinal chemists.
In recent years, there has been a growing interest in azetidine derivatives due to their structural similarity to natural products and their potential to modulate various biological pathways. The trans-1-benzylazetidine moiety has been particularly studied for its role in inhibiting certain enzymes and receptors associated with inflammatory responses and metabolic disorders. Preliminary studies have suggested that compounds containing this structural motif may exhibit anti-inflammatory and antioxidant properties, which are highly relevant in the context of chronic diseases such as diabetes and cardiovascular disorders.
The 2,4-dicarboxylate functionality further enhances the pharmacological potential of Dimethyl trans-1-benzylazetidine-2,4-dicarboxylate by allowing for diverse derivatization strategies. This feature enables researchers to modify the compound's properties, such as solubility and bioavailability, while retaining its core biological activity. Such flexibility is crucial in drug development, where optimizing a molecule's pharmacokinetic profile is often as important as enhancing its therapeutic efficacy.
Recent advancements in computational chemistry have facilitated the rapid screening of large libraries of compounds for potential biological activity. Dimethyl trans-1-benzylazetidine-2,4-dicarboxylate has been subjected to virtual screening using molecular docking techniques to identify its binding interactions with various protein targets. These studies have revealed promising affinities with enzymes involved in metabolic pathways and receptors associated with neurological disorders. Such findings have spurred further experimental validation to confirm these computational predictions.
The synthesis of Dimethyl trans-1-benzylazetidine-2,4-dicarboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include the formation of the azetidine ring through cyclization reactions and subsequent functionalization at the 1, 2, and 4 positions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the benzyl group at the trans-1 position with high regioselectivity.
In vitro studies have begun to elucidate the biological profile of Dimethyl trans-1-benzylazetidine-2,4-dicarboxylate by examining its interactions with model enzymes and cell lines. Initial results indicate that this compound exhibits inhibitory activity against certain kinases and proteases, suggesting potential applications in oncology and inflammatory diseases. Additionally, its ability to modulate calcium signaling pathways has been observed in some preliminary assays, which could be relevant for neuroprotective therapies.
The development of novel drug candidates often requires an understanding of their physicochemical properties to ensure effective delivery and absorption in vivo. Dimethyl trans-1-benzylazetidine-2,4-dicarboxylate has been characterized for parameters such as solubility, stability under various conditions, and metabolic degradation profiles. These studies are essential for determining appropriate dosage forms and administration routes for future clinical trials.
The integration of high-throughput screening (HTS) technologies has accelerated the process of identifying lead compounds like Dimethyl trans-1-benzylazetidine-2,4-dicarboxylate from large compound libraries. By leveraging HTS platforms, researchers can rapidly assess thousands of compounds for their biological activity against a wide range of targets. This approach has been instrumental in identifying novel scaffolds that may lead to breakthrough therapies.
The future prospects for Dimethyl trans-1-benzylazetidine-2,4-dicarboxylate are promising as it continues to undergo rigorous testing in both preclinical and clinical settings. Ongoing research aims to refine its chemical structure to enhance its therapeutic index while minimizing potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating these findings into tangible medical benefits for patients worldwide.
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